N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. This compound is characterized by its unique molecular structure and potential biological activities, particularly in the field of medicinal chemistry. The molecular formula of this compound is with a molecular weight of approximately 487.53 g/mol. Its synthesis and biological evaluation have been subjects of recent research due to its promising pharmacological properties .
The synthesis of N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves multiple steps, typically starting from the synthesis of the [1,2,4]triazolo[4,3-a]quinoxaline core.
The molecular structure of N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide features a complex arrangement that includes a quinoxaline core fused with a triazole ring and various functional groups.
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC=C5
.The structure can be visualized using computational chemistry software to analyze its three-dimensional conformation and potential interaction sites for biological activity.
The chemical reactivity of N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can be explored through various reactions that highlight its functional groups.
These reactions are essential for understanding the compound's stability and reactivity in biological systems.
The mechanism of action for N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has been investigated primarily through its interactions with biological targets.
Research indicates that compounds within the [1,2,4]triazolo[4,3-a]quinoxaline class exhibit significant DNA intercalation properties. This interaction can inhibit DNA replication and transcription processes in cancer cells .
In vitro studies have shown that derivatives can effectively bind to DNA and exhibit cytotoxic effects against various cancer cell lines such as HepG2 and MCF-7. The binding affinity and cytotoxicity are often correlated with structural modifications on the triazole or quinoxaline moieties .
N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has several potential applications in scientific research:
This compound represents a significant area of interest within medicinal chemistry due to its complex structure and promising biological activities. Further studies are warranted to explore its full potential in therapeutic applications .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: